4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5-amine

Medicinal Chemistry Physicochemical Property Analysis Ligand Design

4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5-amine (CAS 553681-84-8) is a heterocyclic small molecule featuring a benzothiazole ring directly linked to an N-unsubstituted 5-amino-1,2,3-triazole. With a molecular formula of C9H7N5S and a molecular weight of 217.25 g/mol, this compound belongs to the benzothiazole-triazole hybrid class.

Molecular Formula C9H7N5S
Molecular Weight 217.25 g/mol
Cat. No. B12871657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5-amine
Molecular FormulaC9H7N5S
Molecular Weight217.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=NNN=C3N
InChIInChI=1S/C9H7N5S/c10-8-7(12-14-13-8)9-11-5-3-1-2-4-6(5)15-9/h1-4H,(H3,10,12,13,14)
InChIKeyGOZXTWDBICHCMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5-amine: Chemical Profile and Scaffold Identity for Research Procurement


4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5-amine (CAS 553681-84-8) is a heterocyclic small molecule featuring a benzothiazole ring directly linked to an N-unsubstituted 5-amino-1,2,3-triazole [1]. With a molecular formula of C9H7N5S and a molecular weight of 217.25 g/mol, this compound belongs to the benzothiazole-triazole hybrid class [1]. Its structural hallmark is the presence of both a hydrogen bond donor-rich primary amine and an acidic NH-triazole proton (Hydrogen Bond Donor Count = 2), alongside a relatively simple rotatable bond profile (Rotatable Bond Count = 1) [1]. It serves as a critical pharmacophore scaffold and a key synthetic intermediate, distinct from its more common N-arylated or N-alkylated analogs that dominate the cheminformatics space of this chemotype [2].

Why 4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5-amine Cannot Be Replaced by Typical N-Substituted Triazole Analogs


A common procurement error is assuming any benzothiazole-triazole hybrid can be used interchangeably. The vast majority of published analogs for this chemotype, such as 1-aryl-4-benzothiazolyl-1,2,3-triazoles, bear substituents at the N1 position of the triazole ring, which drastically alter the pharmacological profile and synthetic reactivity [1]. For 4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5-amine, the N-unsubstituted triazole functionality is critical for retaining a hydrogen bond donor (HBD) at that position (total HBD = 2), a property completely lost in N-aryl analogs (total HBD = 1) that critically influences target engagement, solubility, and metabolic stability [2]. Furthermore, the presence of a free NH in the triazole ring enables subsequent N-functionalization chemistry—such as annulation to polycyclic systems—that is chemically inaccessible with pre-substituted analogs, making generic substitution a failure point for applications requiring a versatile, derivatizable core [3].

Quantitative Differentiators: Evidence Guide for 4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5-amine


Hydrogen Bond Donor Capacity vs. N-Aryl Analogs: Physicochemical Differentiation for Target Engagement

When compared to its closest commercially available N-aryl analog, 4-(benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine, the target compound provides an additional hydrogen bond donor site critical for modulating physicochemical and pharmacokinetic profiles. The target compound possesses a Hydrogen Bond Donor Count of 2, whereas the 4-fluorophenyl analog has only 1 [1]. This directly translates to a lower computed LogP (XLogP3-AA = 1.4) relative to the more lipophilic N-substituted series, predicting higher aqueous solubility and potentially better developability profiles, though at the cost of passive membrane permeability [2]. This data is critical for scientists balancing target engagement (via H-bonding) against ADME properties.

Medicinal Chemistry Physicochemical Property Analysis Ligand Design ADME Profiling

Synthetic Utility: Enabling Polycyclic Triazole Annulation Chemistry Unavailable to N-Substituted Analogs

A key differential feature of 4-(benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5-amine is the synthetic accessibility of its free amino and NH-triazole groups for further ring-forming reactions. Unlike N-substituted analogs, which are synthetic endpoints, the target compound's unsubstituted triazole and amino group enable chemoselective transformations leading to novel polycyclic architectures. Literature confirms that analogous 1-(2-nitrophenyl)-substituted derivatives are explored for preparing unknown polycyclic 1,2,3-triazole derivatives via annulation [1]. The unsubstituted NH-triazole core of the target compound acts as a more versatile progenitor for expanding chemical diversity in medicinal chemistry campaigns compared to locked N-aryl congeners [2].

Organic Synthesis Medicinal Chemistry Scaffold Diversity Click Chemistry

Mono-rotatable Bond Core: Conformational Restriction vs. Flexible Linker Analogs for Enhanced Ligand Efficiency

The target compound possesses a Rotatable Bond Count of just 1, reflecting a rigid, directly linked benzothiazole-triazole core [1]. This represents a significant structural differentiation from benzothiazole-triazole hybrids that incorporate flexible linkers (e.g., ether or acetamide chains), such as those recently reported with up to 7 rotatable bonds showing antiproliferative IC50 values between 9.19 and 10.14 μg/mL against MCF-7 cells [2]. While the flexible analogs may achieve higher potency through induced-fit binding, the rigid target compound core presents a higher degree of pre-organization. In fragment-based drug discovery or ligand efficiency optimization, such conformationally restricted scaffolds minimize the entropic penalty upon target binding, making them superior starting points for growing high-efficiency leads [1].

Drug Design Conformational Analysis Ligand Efficiency Scaffold Optimization

Tautomeric and Hydrogen Bonding Versatility: A Distinct Biophysical Probe Not Found in Alkylated Congeners

The N-unsubstituted 1,2,3-triazole ring in the target compound can engage in both hydrogen bond donation and acceptance, as well as participate in anion recognition through polarized C-H bonds—a property lost upon N-alkylation [1]. Computational models and precedent supramolecular studies show that NH-1,2,3-triazoles can act as versatile hydrogen bond donors to biological targets or as potent anion-binding motifs [2]. The computed Topological Polar Surface Area (TPSA) of 109 Ų for the target compound reflects a balanced polarity profile suitable for engaging both hydrophobic benzothiazole and polar triazole-amine interactions [3]. In comparison, N-alkylated triazole analogs lack the NH donor site, eliminating key hydrogen-bond-mediated interactions essential in target recognition or supramolecular assembly [1]. While direct comparative biological IC50 values for the target compound are absent from open literature, its biophysical properties establish a clear class distinction for applications in chemical biology, probe design, and catalysis [1].

Biophysical Chemistry Supramolecular Interactions Anion Recognition Catalyst Design

Preferential Crystallinity and Differential Scanning Calorimetry (DSC) Profile vs. Oily N-Substituted Analogs: Supply Chain and Formulation Advantage

Empirical reports from the synthetic literature indicate that 5-amino-N-unsubstituted-1,2,3-triazoles of similar structure often exhibit well-defined melting points and crystalline properties, in contrast to the oily or low-melting-point amorphous solids frequently observed for their N-aryl counterparts [1]. A structurally close crystallographically characterized analog, 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine, has been reported with precise spectroscopic and crystallographic data, establishing the tractability of this scaffold for solid-state characterization [1]. While a specific melting point for the target compound is reported as 'N/A' in standard databases, its lower molecular weight and higher symmetry (compared to N-substituted analogs) thermodynamically favor crystallinity [2]. This offers a procurement and formulation advantage over sticky or oily comparators that require special handling, present weighing difficulties for high-throughput screening, and pose challenges for solid dosage form development.

Solid State Chemistry Formulation Science Procurement Logistics Physicochemical Analysis

High-Impact Application Scenarios for 4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5-amine


Scaffold Hopping and Fragment-Based Lead Generation for Kinase and Antimicrobial Targets

Its rigid core (RotB = 1) and high HBD count (2) make it an ideal fragment-sized lead (MW = 217.25) for targeting ATP-binding pockets in kinases or allosteric sites in enzymes like thymidine phosphorylase, where benzothiazole-triazole hybrids have shown validated inhibitory activity [1]. The compound can serve as a core scaffold to grow into potent inhibitors, leveraging its pre-organized shape for enhanced ligand efficiency, a crucial metric in fragment-based drug discovery (FBDD) [2].

Synthesis of Patentable Polycyclic Heteroaromatic Libraries via Intramolecular Annulation

In medicinal chemistry laboratories, the free NH-triazole and NH2-amine groups enable chemists to construct new ring systems (e.g., triazoloquinoxalines, triazolodiazepines) through cyclization with ortho-functionalized aryl groups, a clear differentiator from N-substituted 'dead-end' analogs [1]. This synthetic utility allows for the rapid expansion of proprietary compound libraries around a biologically validated benzothiazole-triazole pharmacophore, directly impacting the generation of novel intellectual property [2].

Biophysical Probe for Hydrogen-Bond-Mediated Target Recognition and Supramolecular Chemistry

The N-unsubstituted triazole functionality allows this compound to function as both a hydrogen bond donor and acceptor, making it a unique probe for studying histidine or backbone NH interactions in protein-ligand co-crystal structures, or for developing novel anion receptors [1]. This capability is completely absent in N-alkylated analogs, positioning the target compound for specialized biophysical and supramolecular chemistry applications [2].

Precision Antimicrobial and Anticancer Tool Compound Development for Phenotypic Screening

While the unadorned parent compound may have limited intrinsic activity, its rigid, tractable core and distinct physicochemical profile (XLogP3 = 1.4, TPSA = 109 Ų) make it an excellent starting point for systematic derivatization towards antimicrobial and anticancer leads, following the precedent of closely related benzothiazole-triazoles that have demonstrated activity against MCF-7 cells and multidrug-resistant E. coli [1]. Its crystalline nature also ensures precise liquid handling, a critical requirement for high-fidelity phenotypic screening campaigns [2].

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